trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride
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Overview
Description
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride: is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Reduction of Pyrrolidine Derivatives: Starting with a pyrrolidine derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: A pyrrolidine derivative can undergo substitution reactions with appropriate reagents to introduce the isopropyl and methoxy groups.
Chiral Resolution: The compound can be obtained as a single enantiomer through chiral resolution techniques, ensuring the trans configuration.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:
Batch Reactor Setup: The reaction is carried out in a batch reactor with controlled temperature and pressure conditions.
Reagent Addition: The necessary reagents, such as isopropyl chloride and methoxy groups, are added to the reactor.
Catalyst Use: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Nucleophiles such as alkyl halides, and electrophiles such as alkylating agents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidines or other derivatives.
Chemistry:
Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.
Chiral Catalyst: It can serve as a chiral catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Inhibitor: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.
Biological Probe: It can be used as a biological probe to study enzyme-substrate interactions.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs.
Drug Delivery: It may be used in drug delivery systems to improve the bioavailability of certain medications.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: It has applications in material science for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes or receptors, leading to the inhibition or activation of specific biological processes.
Pathways Involved: It may be involved in signaling pathways that regulate cellular functions, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone
4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness:
Structural Differences: The presence of the isopropyl group at the 1-position and the methoxy group at the 4-position distinguishes this compound from its similar counterparts.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities and applications.
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-6(2)10-4-7(9)8(5-10)11-3;;/h6-8H,4-5,9H2,1-3H3;2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOGSTYNERQTLO-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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